molecular formula C9H8F3NO2 B1410592 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid CAS No. 1211584-21-2

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Cat. No.: B1410592
CAS No.: 1211584-21-2
M. Wt: 219.16 g/mol
InChI Key: AYPASHNRSMLNTK-UHFFFAOYSA-N
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Description

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid: is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol It is a derivative of nicotinic acid, featuring a trifluoroethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-methyl-5-ethylpyridine with potassium permanganate (KMnO4) under controlled conditions to introduce the carboxylic acid group . The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of anhydrides or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group imparts unique electronic properties that can be exploited in the design of new materials and catalysts.

Biology and Medicine: Researchers are exploring its use in the development of new drugs for treating hyperlipidemia and other metabolic disorders .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, polymers, and other high-performance materials .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is not fully understood. it is believed to interact with molecular targets similar to those of nicotinic acid. Nicotinic acid acts on the G-protein-coupled receptor GPR109A, leading to the inhibition of lipolysis in adipose tissue and a reduction in free fatty acid levels in the bloodstream . The trifluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism.

    2-Methyl-5-ethylpyridine: A precursor in the synthesis of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid.

    2,2,2-Trifluoroethyl Bromide:

Uniqueness: this compound is unique due to the presence of both a trifluoroethyl group and a methyl group on the nicotinic acid framework. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-7(8(14)15)2-6(4-13-5)3-9(10,11)12/h2,4H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPASHNRSMLNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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